3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile
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Overview
Description
3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile is a chemical compound with a molecular formula of C10H8N2O It features a cyclobutane ring substituted with a pyridin-3-yl group, a carbonitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and cyclobutane precursors.
Cyclization: The cyclobutane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular reaction.
Functional Group Introduction: The carbonitrile and ketone groups are introduced through subsequent reactions, such as nitrile formation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyridin-3-yl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with the pyridine group at a different position.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Contains a similar pyridine group but different functional groups.
Uniqueness
3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-oxo-1-pyridin-3-ylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-10(4-9(13)5-10)8-2-1-3-12-6-8/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQYKMRKHAINMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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